molecular formula C48H42N6O5 B589541 Dehydro Olmesartan-2-trityl Medoxomil CAS No. 1391052-99-5

Dehydro Olmesartan-2-trityl Medoxomil

Cat. No.: B589541
CAS No.: 1391052-99-5
M. Wt: 782.901
InChI Key: OPRGMKGGRYFIOA-UHFFFAOYSA-N
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Description

Dehydro Olmesartan-2-trityl Medoxomil is a derivative of Olmesartan Medoxomil . Olmesartan Medoxomil is an effective and safe angiotensin receptor blocker (ARB) that lowers blood pressure .


Synthesis Analysis

During the process development for multigram-scale synthesis of olmesartan medoxomil (OM), two principal regioisomeric process-related impurities were observed along with the final active pharmaceutical ingredient (API). The impurities were identified as N -1- and N -2- (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of OM .


Molecular Structure Analysis

This compound contains total 108 bond(s); 66 non-H bond(s), 44 multiple bond(s), 15 rotatable bond(s), 4 double bond(s), 40 aromatic bond(s), 3 five-membered ring(s), 5 six-membered ring(s), 1 ester(s) (aromatic), 1 carbonate (-thio) derivative(s), and 1 Imidazole(s) .


Chemical Reactions Analysis

The formation of two regioisomeric dimedoxomil derivatives of olmesartan is in good agreement with previous observations that alkylation of compounds possessing 5- (biphenyl-2-yl)tetrazole moiety with primary alkyl halides under different reaction conditions gives the mixtures of two regioisomeric N -1- and N -2-alkyl derivatives .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Related Substances : Olmesartan medoxomil, an anti-hypertensive drug, has been studied for its synthesis process. During this process, impurities including dehydro olmesartan were identified and characterized. These impurities are synthesized and characterized, contributing to the understanding of the drug's synthesis pathway (Babu et al., 2010).

  • Process-Related Impurities : The synthesis and physicochemical characterization of olmesartan medoxomil (OM) have revealed process-related impurities, including dehydro olmesartan. These compounds were fully characterized using various techniques like DSC, IR, NMR, and HRMS/ESI, contributing to the quality control of OM production (Dams et al., 2015).

Pharmacology and Drug Delivery

  • Transdermal Delivery : A study on enhancing the transdermal delivery of Olmesartan medoxomil (OLM) used transethosomes (TEs). These TEs showed enhanced permeability compared to traditional forms, indicating a potential application for improved drug delivery systems (Albash et al., 2019).

  • Enhancing Oral Bioavailability : A self-microemulsifying drug delivery system (SMEDDS) was formulated to increase the oral bioavailability of OLM. This system showed faster absorption and higher bioavailability compared to traditional formulations, suggesting a method to improve the efficiency of oral drug delivery (Lee et al., 2009).

  • Nanosuspension for Intestinal Absorption : Olmesartan medoxomil nanosuspensions were developed to enhance intestinal absorption. These showed higher flux and apparent permeability coefficient, indicating improved drug delivery through the intestinal route (Attari et al., 2015).

Mechanism of Action

Target of Action

Dehydro Olmesartan-2-trityl Medoxomil, a derivative of Olmesartan Medoxomil, is an angiotensin II receptor blocker (ARB) used in the treatment of hypertension . The primary target of this compound is the angiotensin II receptor 1 (AT1) which plays a crucial role in regulating blood pressure . Olmesartan binds to the AT1 receptor with a high degree of insurmountability and with greater affinity than most other ARBs .

Biochemical Pathways

The compound affects the renin-angiotensin-aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions . Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .

Pharmacokinetics

Olmesartan Medoxomil is a prodrug that is rapidly hydrolyzed to the pharmacologically active Olmesartan during absorption from the gastrointestinal tract . The oral bioavailability of Olmesartan Medoxomil is approximately 26% . The pharmacokinetic properties of this compound are expected to be similar, but specific studies are needed to confirm this.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of the compound can affect its release and permeation . An optimized oleogel formulation of Olmesartan Medoxomil was found to increase the drug’s release and permeation, leading to improved therapeutic efficacy and bioavailability . Similar environmental considerations may apply to this compound.

Safety and Hazards

Olmesartan Medoxomil may be harmful if swallowed, in contact with skin or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

Dehydro Olmesartan-2-trityl Medoxomil plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins involved in the renin-angiotensin system. This compound interacts with angiotensin-converting enzyme (ACE) and angiotensin II receptors, inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Additionally, this compound binds to the angiotensin II type 1 (AT1) receptor, preventing angiotensin II from exerting its effects on blood vessels, thereby reducing blood pressure .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By blocking the AT1 receptor, this compound inhibits the downstream signaling pathways activated by angiotensin II, such as the MAPK/ERK pathway. This inhibition leads to reduced cellular proliferation and inflammation. Furthermore, this compound affects gene expression by modulating the transcription of genes involved in blood pressure regulation and inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the AT1 receptor with high affinity, competitively inhibiting the binding of angiotensin II. This inhibition prevents the activation of the receptor and subsequent signaling cascades. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Degradation products may form over time, potentially affecting its efficacy and safety. Long-term studies in vitro and in vivo have shown that this compound can maintain its antihypertensive effects over extended periods, although its stability and degradation need to be carefully monitored .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces blood pressure without significant adverse effects. At higher doses, toxic effects such as renal impairment and electrolyte imbalances have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to active metabolites. Enzymes such as esterases play a crucial role in the hydrolysis of this compound to its active form, olmesartan. This conversion primarily occurs in the gastrointestinal tract and liver. The active metabolite, olmesartan, is then further metabolized and excreted via the kidneys. Understanding these metabolic pathways is essential for optimizing the pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is absorbed in the intestines and transported to target tissues via the bloodstream. It interacts with transporters such as organic anion transporting polypeptides (OATPs) and P-glycoprotein, which facilitate its cellular uptake and distribution. The localization and accumulation of this compound in specific tissues are influenced by these transport mechanisms .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound is primarily localized in the cytoplasm and cell membrane, where it interacts with its target receptors and enzymes. Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments. Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanism of action and therapeutic potential .

Properties

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H42N6O5/c1-5-17-42-49-43(32(2)3)44(46(55)57-31-41-33(4)58-47(56)59-41)53(42)30-34-26-28-35(29-27-34)39-24-15-16-25-40(39)45-50-52-54(51-45)48(36-18-9-6-10-19-36,37-20-11-7-12-21-37)38-22-13-8-14-23-38/h6-16,18-29H,2,5,17,30-31H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRGMKGGRYFIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H42N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Isopropenyl-2-propyl-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-carboxylic acid [olmesartan dehydrate, compound 34b described in J. Med. Chem., 39, 323-338 (1996)] (139.36 g), acetone (1022.3 ml), 1,8-diazabicyclo[5,4,0]-7-undecene [DBU] (154.3 g) and triphenylmethyl chloride [TPC] (109.6 g) were mixed and the mixture was stirred at 48 to 52° C. for 5 hours. The reaction mixture was cooled to 20° C. and 4-chloromethyl-5-methyl-1,3-dioxol-2-one [DMDO-Cl] (99.1 g) was added, and the reaction mixture was stirred at 48 to 52° C. for 2.5 hours and then at 55 to 58° C. for 1.5 hours. 1,8-Diazabicyclo[5,4,0]-7-undecene [DBU] (45.4 g) and 4-chloromethyl-5-methyl-1,3-dioxol-2-one [DMDO-Cl] (49.5 g) were added to the reaction mixture and the reaction mixture was stirred at 56 to 57° C. for 5 hours. The reaction mixture was concentrated under reduced pressure and the residue was dissolved in ethyl acetate (3000 ml) and water (1000 ml) and extracted 4 times. The obtained organic layer was concentrated under reduced pressure to obtain 327.83 g of (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl 4-isopropenyl-2-propyl-1-[[2′-[2-(triphenylmethyl)-2H-tetrazol-5-yl]biphenyl-4-yl] methyl]imidazole-5-carboxylate [crude trityl olmesartan medoxomil dehydrate] as an oil.
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154.3 g
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109.6 g
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99.1 g
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